![molecular formula C15H24O2Si B11851074 2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)benzaldehyde CAS No. 81168-10-7](/img/structure/B11851074.png)
2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)benzaldehyde is an organic compound that features a benzaldehyde group substituted with a tert-butyldimethylsilyloxyethyl group. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)benzaldehyde typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature . The resulting silyl ether can then be further reacted with benzaldehyde derivatives to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in pyridine.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium reagents (RLi).
Major Products
Oxidation: 2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)benzoic acid.
Reduction: 2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of bioactive compounds and as a protecting group for sensitive hydroxyl functionalities.
Medicine: Investigated for its potential in drug development and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)benzaldehyde involves its reactivity as an aldehyde and a silyl ether. The aldehyde group can participate in nucleophilic addition reactions, while the silyl ether group can be cleaved under acidic or basic conditions to reveal a hydroxyl group. This dual functionality makes it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
2-[(tert-Butyldimethylsilyl)oxy]ethanol: Similar in structure but with an alcohol group instead of an aldehyde.
(tert-Butyldimethylsilyloxy)acetaldehyde: Contains a silyl ether and an aldehyde group but with a different carbon skeleton.
tert-Butyl(dimethyl)silyl-2-{[tert-butyl(dimethyl)silyl]oxy}-3-(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)acrylate: A more complex molecule with multiple silyl ether groups.
Uniqueness
2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)benzaldehyde is unique due to its combination of a benzaldehyde group and a silyl ether group, providing both reactivity and stability. This makes it a valuable intermediate in various synthetic pathways and applications.
Propiedades
Número CAS |
81168-10-7 |
|---|---|
Fórmula molecular |
C15H24O2Si |
Peso molecular |
264.43 g/mol |
Nombre IUPAC |
2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]benzaldehyde |
InChI |
InChI=1S/C15H24O2Si/c1-15(2,3)18(4,5)17-11-10-13-8-6-7-9-14(13)12-16/h6-9,12H,10-11H2,1-5H3 |
Clave InChI |
YXGCDKBYOHJHPR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCCC1=CC=CC=C1C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


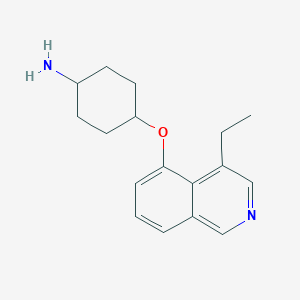

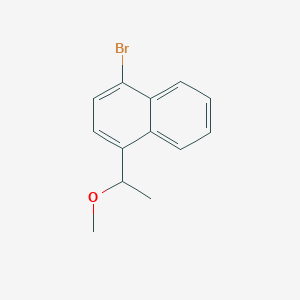
![[(Z)-(2-chloroquinolin-3-yl)methylideneamino]thiourea](/img/structure/B11851002.png)
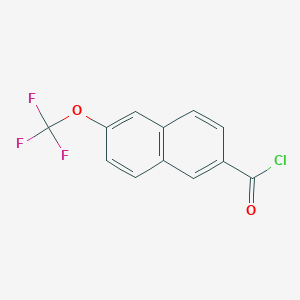
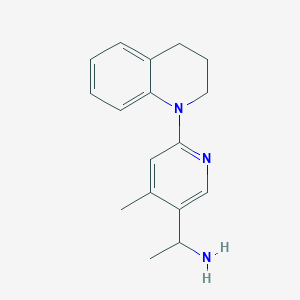
![Trimethyl{[(2S,4R)-2-methyl-4-(thiophen-3-yl)oxan-4-yl]oxy}silane](/img/structure/B11851014.png)
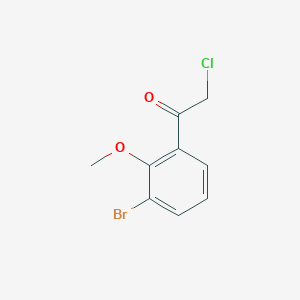


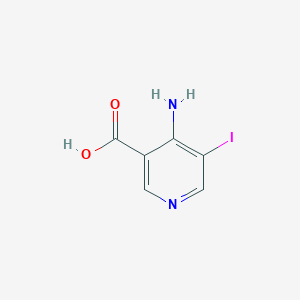


![3-Methyl-9-(2-methylphenyl)-9H-indeno[2,1-C]pyridine](/img/structure/B11851070.png)
